Cas no 2171699-06-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc group at the N-terminus, ensuring efficient deprotection under mild basic conditions, while the furan-2-yl and propan-2-ylcarbamoyl side chain provides structural diversity for tailored peptide modifications. Its carboxylic acid functionality allows for straightforward coupling reactions using standard peptide synthesis protocols. This derivative is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc chemistry, enabling precise control over peptide sequence assembly. The presence of the furan moiety offers potential for further functionalization or conjugation strategies, making it a versatile building block for advanced peptide-based research and drug development.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid structure
2171699-06-0 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid
CAS No:2171699-06-0
MF:C27H28N2O6
MW:476.521027565002
CID:6324331
PubChem ID:165814298

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid
    • EN300-1481697
    • 2171699-06-0
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
    • Inchi: 1S/C27H28N2O6/c1-17(15-18-7-6-14-34-18)28-26(32)24(12-13-25(30)31)29-27(33)35-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-11,14,17,23-24H,12-13,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: WLUGGSADQMSQQS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC(C)CC1=CC=CO1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.19473662g/mol
  • Monoisotopic Mass: 476.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118Ų
  • XLogP3: 3.8

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481697-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481697-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
1g
$3368.0 2023-06-06
Enamine
EN300-1481697-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481697-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
5g
$9769.0 2023-06-06
Enamine
EN300-1481697-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
0.05g
$2829.0 2023-06-06
Enamine
EN300-1481697-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1481697-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1481697-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481697-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481697-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[1-(furan-2-yl)propan-2-yl]carbamoyl}butanoic acid
2171699-06-0
0.25g
$3099.0 2023-06-06

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid (CAS No. 2171699-06-0)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid, identified by its CAS number 2171699-06-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a furan-based side chain, and multiple functional carbamoyl moieties. Such structural features make it a promising candidate for various biochemical applications, particularly in the synthesis of novel drug candidates and bioactive molecules.

The Fmoc protecting group is a cornerstone in peptide synthesis, where it serves as an amino acid protecting group during solid-phase peptide synthesis (SPPS). The presence of this group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid suggests potential applications in the development of peptide-based therapeutics. The fluorene moiety, known for its rigidity and fluorescence properties, can enhance the stability and bioavailability of peptide drugs, making this compound an attractive scaffold for further derivatization.

The 1-(furan-2-yl)propan-2-ylcarbamoyl substituent introduces an aromatic heterocycle into the molecular structure, which is often associated with enhanced binding affinity to biological targets. Furan derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The integration of this motif into 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(furan-2-yl)propan-2-ylcarbamoyl}butanoic acid may contribute to the development of novel compounds with improved pharmacokinetic profiles and target specificity.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The structural complexity of 4-( {(9H-fluorenine mmoxy carbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) aligns well with this trend, as it incorporates both fluorinated and furan-based components. Such hybrid structures often exhibit enhanced biological activity due to synergistic interactions between different functional groups.

In the context of drug discovery, the CAS number 2171699 06 0 serves as a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. Researchers interested in exploring its potential applications can refer to this number to access relevant patents, publications, and synthetic methodologies. The compound's molecular formula and structural details are essential for computational modeling studies aimed at predicting its interactions with biological targets.

The synthesis of 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of sensitive functional groups such as amides and esters necessitates careful optimization to ensure high yields and purity. Advances in synthetic techniques, including flow chemistry and microwave-assisted synthesis, have improved the efficiency of producing complex molecules like this one.

One of the most compelling aspects of 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) is its potential as a building block for more intricate drug candidates. By modifying specific functional groups or introducing additional substituents, researchers can generate a library of derivatives with tailored biological activities. This flexibility makes it a valuable asset in medicinal chemistry campaigns aimed at addressing unmet medical needs.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how 4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan 2 y l) propan 2 y l carb am oyl}butanoic acid (CAS No. 2171699 06 0) will interact with target proteins or enzymes. These predictions guide experimental design and help prioritize compounds for further testing. Additionally, virtual screening methods enable the rapid identification of potential hits from large databases of chemical structures.

The fluorene component of this compound is particularly interesting from a photophysical perspective. Fluorene derivatives are known for their fluorescence properties, which make them useful in various applications beyond drug development, such as optoelectronics and bioimaging. Incorporating such motifs into pharmaceuticals could lead to novel therapeutics with dual functionality—pharmacological activity coupled with imaging capabilities.

In conclusion,4-( {(9H-fluorenylmethoxycarbonyl}amino)-4-{1-(furan -2 -y l) propan -2 -y l carb am oyl}-butanoic acid (CAS No .2171699 -06 -0) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals . Its unique combination of functional groups , coupled with its well-defined identity through its CAS number , positions it as a valuable tool for researchers exploring new therapeutic avenues . As the field of medicinal chemistry continues to evolve , compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery .

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